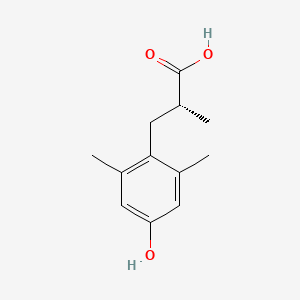
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This specific compound features a chloro substituent at the 5-position and a heptyloxyphenyl group at the 2-position of the isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole typically involves multi-step organic reactions. One common method starts with the preparation of the heptyloxyphenyl precursor, which is then subjected to a series of reactions to introduce the isoindole ring and the chloro substituent. Key steps may include:
Friedel-Crafts Acylation: This step involves the acylation of a heptyloxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The acylated product undergoes cyclization to form the isoindole ring. This can be achieved through intramolecular condensation reactions.
Chlorination: The final step involves the introduction of the chloro substituent at the 5-position of the isoindole ring. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(4-methoxyphenyl)-2H-isoindole
- 5-Chloro-2-(4-ethoxyphenyl)-2H-isoindole
- 5-Chloro-2-(4-butoxyphenyl)-2H-isoindole
Uniqueness
5-Chloro-2-(4-(heptyloxy)phenyl)-2H-isoindole is unique due to the presence of the heptyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for unique interactions with biological targets. This distinguishes it from other similar compounds with shorter alkoxy chains.
Propriétés
Numéro CAS |
189884-41-1 |
|---|---|
Formule moléculaire |
C21H24ClNO |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
5-chloro-2-(4-heptoxyphenyl)isoindole |
InChI |
InChI=1S/C21H24ClNO/c1-2-3-4-5-6-13-24-21-11-9-20(10-12-21)23-15-17-7-8-19(22)14-18(17)16-23/h7-12,14-16H,2-6,13H2,1H3 |
Clé InChI |
ZLENIXBPHVHSSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)N2C=C3C=CC(=CC3=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





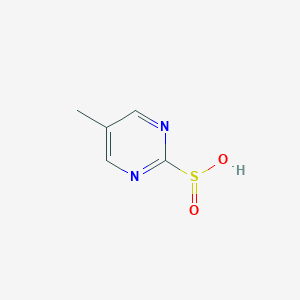
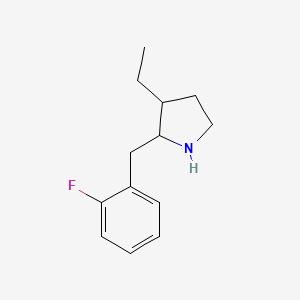
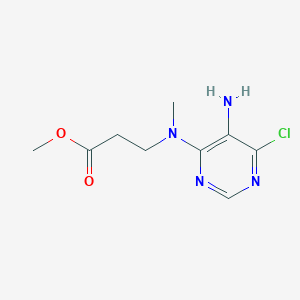
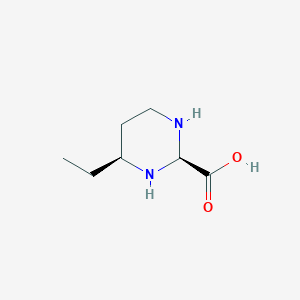
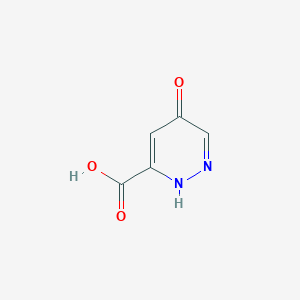
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
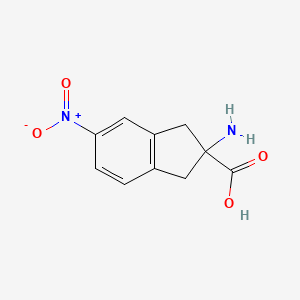
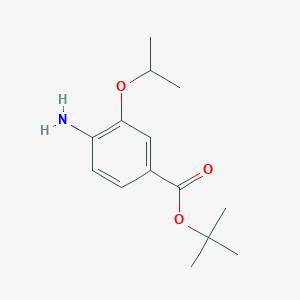
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
